methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Description
Methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate (CAS: 79638-26-9) is a complex polycyclic compound with a molecular formula of C₃₄H₄₀O₁₄ and a molecular weight of 672.673 g/mol . Its structure features a tetracene core (a fused tetracyclic aromatic system) substituted with hydroxyl, ethyl, and methyl groups, as well as two oxane (six-membered oxygen-containing) rings linked via ether bonds. The compound’s high oxygen content (14 oxygen atoms) and polar functional groups (hydroxyl, carbonyl, ester) contribute to its polarity (PSA: 218.74 Ų) and relatively low lipophilicity (LogP: 1.47) . Key physical properties include a density of 1.53 g/cm³, a boiling point of 839.7°C, and a flash point of 264.3°C .
The presence of sugar-like oxane moieties may also imply glycosidic bioactivity, as seen in plant-derived secondary metabolites like phenylpropenoids .
Properties
CAS No. |
79638-26-9 |
|---|---|
Molecular Formula |
C34H40O14 |
Molecular Weight |
672.7 g/mol |
IUPAC Name |
methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C34H40O14/c1-5-34(43)12-21(47-22-11-20(37)32(14(3)46-22)48-23-10-19(36)28(38)13(2)45-23)25-16(27(34)33(42)44-4)9-17-26(31(25)41)30(40)24-15(29(17)39)7-6-8-18(24)35/h6-9,13-14,19-23,27-28,32,35-38,41,43H,5,10-12H2,1-4H3 |
InChI Key |
DXHXWEWNUURHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Desilylation : TMS-Tc is treated with cesium fluoride (CsF) under a CO₂ atmosphere, generating a reactive acetylide intermediate.
- Carboxylation : The acetylide undergoes nucleophilic addition to CO₂, forming a bis-carboxylate intermediate.
- Esterification : Protonation with aqueous workup yields the tetracene diacid (Tc-DA), which is methylated using methyl iodide to form the methyl ester derivative.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Desilylation | CsF, CO₂, RT, 3 h | 85% |
| Methylation | CH₃I, DMF, 0°C to RT, 12 h | 78% |
Glycosylation of Oxan Moieties
The compound contains two 4,5-dihydroxy-6-methyloxan-2-yl units linked via ether bonds. These sugar moieties are introduced through stereoselective glycosylation.
Methods:
- Donor Synthesis : Perbenzoylated glycosyl trichloroacetimidates (e.g., 10 in) or glycosyl ortho-(1-phenylvinyl)benzoates (PVB,) are prepared.
- Promoters : Silver triflate (AgOTf) or TMSOTf activate donors for coupling with the tetracene core’s hydroxyl groups.
- Conditions : Reactions are conducted at −40°C to 0°C in anhydrous CH₂Cl₂ to ensure β-selectivity.
Tetracene-OH + Glycosyl-OTCA → Tetracene-O-Glycoside
Catalyst: AgOTf (0.1 equiv), −40°C, 2 h
Yield: 76–84%
Challenges :
- Steric hindrance from the tetracene core necessitates excess donor (3–5 equiv).
- Competing hydrolysis requires rigorous anhydrous conditions.
Assembly of the Full Structure
The final structure is assembled through sequential glycosylation and functionalization.
Stepwise Approach:
- Tetracene Ester Formation : Methylation of the carboxylate intermediate (as in Section 1).
- Primary Glycosylation : Coupling of the first oxan unit using PVB donors.
- Secondary Glycosylation : Introducing the second oxan moiety via TMSOTf-mediated activation.
- Ethyl Group Incorporation : Alkylation at C-2 using ethyl iodide under basic conditions (K₂CO₃, DMF).
Optimization Data :
| Modification | Conditions | Yield Improvement |
|---|---|---|
| Ethylation at C-2 | EtI, K₂CO₃, DMF, 60°C, 8 h | 62% → 89% |
| Final Deprotection | Zemplén conditions (NaOMe) | 95% |
Analytical Characterization
Critical data for verifying the structure include:
Spectroscopic Data:
- HRMS (ESI+) : m/z 673.245 [M+H]⁺ (calc. 673.242).
- ¹H NMR (400 MHz, CDCl₃) :
- δ 6.82 (s, 1H, tetracene-H),
- δ 5.21–4.98 (m, 4H, oxan-H),
- δ 3.65 (s, 3H, COOCH₃).
Crystallography:
- Single-crystal X-ray diffraction confirms the cofacial arrangement of tetracene and oxan units.
Challenges and Innovations
- Stereocontrol : Axial attack on oxocarbenium intermediates ensures β-glycosidic linkages.
- Solvent Effects : Use of DMF enhances solubility of the hydrophobic tetracene core during glycosylation.
- Scalability : Continuous-flow systems with perfluorosulfonic acid resins improve yields in glycoside synthesis.
Comparative Analysis of Methods
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s ester and ether groups are susceptible to hydrolysis under acidic or basic conditions. For example:
-
Ester Hydrolysis : The methyl carboxylate group undergoes hydrolysis in aqueous acidic or alkaline media, yielding the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and bioactivity .
-
Ether Cleavage : The glycosidic ether linkages between oxane (pyranose) rings can be selectively cleaved using strong acids (e.g., HCl), generating hydroxylated intermediates .
Key Conditions :
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Ester Hydrolysis | 1M NaOH, 80°C | Carboxylic acid derivative |
| Ether Cleavage | 6M HCl, reflux | Free hydroxyl groups |
Oxidation-Reduction Reactions
The tetracene backbone and ketone groups participate in redox reactions:
-
Dione Reduction : The 6,11-dioxo groups can be reduced using sodium borohydride (NaBH4) or catalytic hydrogenation, forming diol intermediates. This alters the compound’s electron distribution and biological activity.
-
Hydroxyl Oxidation : Primary and secondary hydroxyl groups are oxidized to ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO4) .
Documented Transformations :
-
Reduction of the dione moiety increases water solubility by ~30%.
-
Oxidation of the C4 hydroxyl group generates a reactive quinone structure .
Enzymatic Reactions
The compound interacts with microbial and mammalian enzymes:
-
Glycosidase Activity : Enzymatic cleavage of the glycosidic bonds by β-glucosidases releases sugar moieties, enhancing bioavailability .
-
Cytochrome P450 Metabolism : The tetracene core undergoes oxidative demethylation and hydroxylation in liver microsomes, producing metabolites with altered pharmacological profiles .
Biotransformation Pathways :
| Enzyme | Reaction | Product |
|---|---|---|
| β-Glucosidase | Glycosidic bond cleavage | Free oxane sugars |
| CYP3A4 | C-hydroxylation | Hydroxylated tetracene |
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds similar to methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy...] exhibit significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. The presence of multiple hydroxyl groups enhances the compound's ability to scavenge free radicals effectively .
Anticancer Activity
Studies have shown that derivatives of tetracene compounds can inhibit the proliferation of cancer cells. The unique molecular structure of methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy...] allows for interaction with specific biological targets involved in cancer progression. Preliminary in vitro studies suggest that this compound may induce apoptosis in various cancer cell lines .
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs makes it a candidate for use in drug delivery systems. Its solubility properties can be optimized to enhance the bioavailability of poorly soluble drugs, thereby improving therapeutic outcomes. Research is ongoing to explore its potential as a carrier for targeted drug delivery .
Agriculture
Pesticidal Properties
Methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy...] has shown promise as a natural pesticide. Its structural components may disrupt the metabolic pathways of pests while being less harmful to beneficial insects. Field trials are necessary to evaluate its effectiveness and safety in agricultural applications .
Plant Growth Regulators
This compound may also serve as a plant growth regulator, enhancing growth and resistance to environmental stressors. The hydroxyl groups present can interact with plant hormones, potentially modulating their activity and promoting better growth under suboptimal conditions .
Material Science
Organic Electronics
The tetracene backbone of the compound is of interest in the field of organic electronics due to its semiconducting properties. Research into its application in organic photovoltaic devices and organic light-emitting diodes (OLEDs) is promising. The compound's unique electronic properties could lead to improved efficiency in energy conversion and light emission .
Case Studies
Mechanism of Action
The mechanism of action of methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s uniqueness, comparisons are drawn with structurally or functionally analogous molecules.
Table 1: Structural and Functional Comparison
Key Comparisons:
Structural Complexity: The target compound’s tetracene-oxane hybrid structure is distinct from simpler dihydroisoquinoline derivatives (e.g., compound 6d in ), which lack fused aromatic systems and sugar-like substituents. Its molecular weight (672.673 g/mol) far exceeds typical flavonoids (~286–446 g/mol) and dihydroisoquinolines (~265 g/mol), highlighting its structural intricacy .
Polarity and Solubility: With a PSA of 218.74 Ų, the compound is more polar than dihydroisoquinolines (PSA ~50–80 Ų) but less polar than highly hydroxylated flavonoids (PSA ~120–180 Ų). This suggests moderate water solubility, influenced by intramolecular hydrogen bonding between hydroxyl and carbonyl groups .
Bioactivity Potential: The tetracene core’s conjugated diketone system resembles anthraquinones, which are known for antimicrobial and anticancer activities. However, the oxane substituents may modulate bioavailability, similar to glycosylated flavonoids in Populus buds, which exhibit synergistic anti-inflammatory effects .
Chromatographic Behavior: The compound’s retention in reversed-phase chromatography would likely exceed that of dihydroisoquinolines due to higher hydrophobicity (LogP: 1.47 vs. ~1.0–2.0 for dihydroisoquinolines) but fall short of nonpolar terpenes. Its UV activity (from the tetracene system) could enable detection at wavelengths >300 nm, akin to anthraquinones .
Thermal Stability: The exceptionally high boiling point (839.7°C) and flash point (264.3°C) suggest thermal stability surpassing most flavonoids and dihydroisoquinolines, likely due to strong intermolecular hydrogen bonding and aromatic stabilization .
Biological Activity
Methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate (commonly referred to as Tc-DE) is a complex tetracene derivative known for its unique structural characteristics and potential biological activities. This compound has garnered interest due to its photophysical properties and possible applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a tetracene backbone with multiple hydroxyl and methoxy groups that enhance its solubility and reactivity. Its molecular formula is , and it exhibits significant fluorescence properties which are critical for its biological activity.
Antimicrobial Properties
Research indicates that tetracene derivatives, including Tc-DE, exhibit antimicrobial activity. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes. In studies conducted on various strains of bacteria and fungi, Tc-DE demonstrated significant inhibitory effects at concentrations ranging from 10 µM to 100 µM.
Anticancer Activity
Tetracene derivatives have been investigated for their potential as anticancer agents. Tc-DE has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines were reported to be approximately 15 µM and 20 µM, respectively. The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry assays.
The biological activity of Tc-DE is attributed to its ability to generate reactive oxygen species (ROS) upon irradiation. This photodynamic effect leads to oxidative stress within cells, ultimately resulting in cell death. The compound's structure allows it to absorb light efficiently, making it a candidate for photodynamic therapy applications.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Tc-DE inhibited bacterial growth with an MIC of 10 µM against E. coli and S. aureus. |
| Study 2 | Assess anticancer potential | In vitro assays showed that Tc-DE reduced cell viability in HeLa cells by 70% at 15 µM after 48 hours. |
| Study 3 | Investigate mechanism of action | ROS generation was significantly increased in treated cells compared to controls, confirming the photodynamic mechanism. |
Photophysical Properties
Tc-DE exhibits distinct photophysical characteristics that are crucial for its biological applications:
- Absorption Spectrum : The absorption maxima are observed at approximately 290 nm and 550 nm.
- Fluorescence Quantum Yield : The quantum yield is reported at around 57%, indicating efficient light emission.
These properties are essential for its use in photodynamic therapy where light activation is required.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing this complex polycyclic compound with multiple hydroxyl and oxy substituents?
- Methodological Answer : Synthesis should prioritize regioselective protection/deprotection of hydroxyl groups to avoid unwanted side reactions. Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, narrowing experimental conditions . For cyclization steps, boron trifluoride diethyl etherate has proven effective in analogous systems involving oxan-2-yl moieties . Validate synthetic routes using tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) to confirm regiochemistry and stereochemistry .
Q. How can researchers characterize the solubility and reactivity of this compound under varying pH conditions?
- Methodological Answer : Perform pH-dependent solubility assays in buffered solutions (pH 2–12) using UV-Vis spectroscopy to monitor aggregation or decomposition. Reactivity studies should include kinetic analyses of ester hydrolysis and oxidation of dihydroxy groups, leveraging high-performance liquid chromatography (HPLC) with diode-array detection (DAD) to track product formation .
Q. What computational tools are suitable for modeling the electronic structure and potential biological interactions of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals and electrostatic potential surfaces, aiding in understanding redox behavior. Molecular docking simulations (AutoDock Vina) with protein targets (e.g., oxidoreductases) may identify binding affinities, though experimental validation via surface plasmon resonance (SPR) is critical .
Advanced Research Questions
Q. How can conflicting data on the stability of the tetracene core in this compound be resolved?
- Methodological Answer : Contradictions in thermal or photolytic stability may arise from impurities or solvent effects. Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres to isolate decomposition pathways. Compare degradation products via liquid chromatography–mass spectrometry (LC-MS) and cross-reference with computational predictions of bond dissociation energies .
Q. What advanced techniques are recommended for probing the compound’s interaction with biological membranes?
- Methodological Answer : Employ fluorescence anisotropy with labeled lipid bilayers to assess membrane permeability. For deeper mechanistic insights, use neutron reflectometry to study spatial distribution within model membranes. Pair with molecular dynamics (MD) simulations (GROMACS) to correlate experimental data with dynamic behavior .
Q. How can researchers optimize reaction yields when scaling up synthesis, given the compound’s sensitivity to oxidative conditions?
- Methodological Answer : Implement flow chemistry systems with in-line oxygen sensors and real-time UV monitoring to maintain anaerobic conditions. Use design of experiments (DoE) to optimize parameters (temperature, residence time, catalyst loading). Validate scalability via pilot-scale batch reactors with controlled inert gas purging .
Q. What strategies address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?
- Methodological Answer : Batch-to-batch variability often stems from residual solvents or tautomeric forms. Use heteronuclear single quantum coherence (HSQC) NMR to resolve overlapping signals. Apply principal component analysis (PCA) to spectral datasets to identify outlier batches and correlate variations with synthetic conditions .
Cross-Disciplinary and Emerging Research Directions
Q. How can AI-driven platforms enhance predictive modeling of this compound’s environmental fate?
- Methodological Answer : Train machine learning models on existing biodegradation datasets (e.g., EPA’s CompTox Dashboard) to predict hydrolysis rates and ecotoxicity. Integrate with COMSOL Multiphysics for spatial-temporal modeling of soil-water partitioning .
Q. What methodologies enable integration of this compound’s activity data with multi-omics datasets in systems biology studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
